REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][C:3]=1[O:10][CH3:11].CO[CH:14]([CH3:22])[C:15](OC)(OC)OC>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:22]=[CH:14][CH:15]=[N:9]2)=[CH:4][C:3]=1[O:10][CH3:11]
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)NN)OC
|
Name
|
|
Quantity
|
40.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(OC)(OC)OC)C
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then slowly cooled to RT
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)N1N=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |